Octahydroisobenzofuran-1-ol CAS number and synonyms
Octahydroisobenzofuran-1-ol CAS number and synonyms
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Executive Summary & Compound Identity
Octahydroisobenzofuran-1-ol is a bicyclic hemiacetal (lactol) serving as a critical intermediate in the synthesis of complex pharmaceutical scaffolds and fragrance ingredients. It exists in dynamic equilibrium with its ring-opened tautomer, hexahydrophthalaldehyde (1,2-cyclohexanedicarboxaldehyde).
In drug development, this compound is a strategic precursor for the octahydroisobenzofuran core found in antipsychotic agents (e.g., Lurasidone impurities/metabolites) and is utilized to generate chiral ligands for asymmetric catalysis.
Identity Data Table
| Parameter | Detail |
| Primary CAS Number | 623115-92-4 (Specific to 1-ol) |
| Related CAS | 5416-80-8 (Hexahydrophthalaldehyde - tautomer)85-42-7 (Hexahydrophthalic anhydride - precursor) |
| IUPAC Name | Octahydroisobenzofuran-1-ol |
| Common Synonyms | Hexahydrophthalaldehyde lactol; 1-Hydroxy-octahydroisobenzofuran; Perhydroisobenzofuran-1-ol |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| SMILES | OC1OCC2CCCCC12 |
Chemical Properties & Reactivity
Ring-Chain Tautomerism
Octahydroisobenzofuran-1-ol is a "masked" dialdehyde. In solution, it exists in an equilibrium between the closed bicyclic lactol form (dominant) and the open-chain dialdehyde. This duality allows it to react either as an alcohol (O-alkylation) or an aldehyde (reductive amination, Wittig reaction).
Key Reactivity Profile:
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Oxidation: Converts to hexahydrophthalide (lactone) or hexahydrophthalic acid .
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Reduction: Yields 1,2-cyclohexanedimethanol (diol) or octahydroisobenzofuran (ether) depending on the reducing agent (e.g., NaBH₄ vs. Et₃SiH/BF₃·OEt₂).
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Amination: Reacts with primary amines to form bicyclic isoindolinones or isoindolines.
Stereochemistry
The fusion of the cyclohexane and furan rings creates cis and trans isomers.
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Cis-isomer: Derived from cis-hexahydrophthalic anhydride. The ring fusion is less strained, making it the kinetically favored product in anhydride reductions.
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Trans-isomer: Thermodynamically more stable but requires specific synthetic routes (e.g., base-catalyzed isomerization of the aldehyde).
Synthesis Protocol
Method: Controlled Reduction of Hexahydrophthalic Anhydride Objective: Selective reduction of the anhydride to the lactol without over-reduction to the diol.
Mechanism: The reaction proceeds via the hydride attack on one carbonyl group to form an aluminate intermediate, which is stable at low temperatures. Acidic workup releases the lactol.
Experimental Workflow (Graphviz)
Caption: Selective reduction pathway using DIBAL-H. Temperature control is critical to prevent ring opening to the diol.
Step-by-Step Protocol
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Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
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Solvation: Dissolve cis-hexahydrophthalic anhydride (10.0 g, 64.9 mmol) in anhydrous Toluene (150 mL). Cool the solution to -78°C using a dry ice/acetone bath.
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Reduction: Slowly add Diisobutylaluminum hydride (DIBAL-H) (1.0 M in toluene, 71.4 mL, 1.1 equiv) dropwise over 45 minutes. Maintain internal temperature below -70°C.
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Note: Rapid addition causes local heating, leading to diol formation.
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Quenching: Stir at -78°C for 2 hours. Quench by slow addition of Methanol (10 mL) followed by saturated Rochelle’s salt solution (potassium sodium tartrate, 100 mL).
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Workup: Allow the mixture to warm to room temperature and stir vigorously for 1 hour until the aluminum emulsion breaks (layers separate clearly).
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Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
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Purification: The crude lactol is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc 4:1).
Applications in Drug Development
Pharmaceutical Intermediates
The octahydroisobenzofuran core is a structural motif in several CNS-active agents.
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Lurasidone (Latuda): While Lurasidone contains a bicyclic imide, the octahydroisobenzofuran scaffold appears as a key impurity (the ether form) or a reduced metabolite. The lactol is the direct precursor to these ether derivatives via silane reduction.
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Chiral Auxiliaries: The rigid bicyclic backbone is used to synthesize chiral amino-alcohol ligands for asymmetric hydrogenation.
Synthetic Utility Pathway (Graphviz)[1]
Caption: Divergent synthesis capabilities of the lactol scaffold.
Safety & Handling
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The compound is sensitive to oxidation (air) and acid (polymerization).
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Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.
References
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ChemSrc. (2025). Octahydroisobenzofuran-1-ol CAS 623115-92-4 Entry. Retrieved from
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PubChem. (2025). Octahydroisobenzofuran (Ether form) CID 549024. National Library of Medicine. Retrieved from
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Wilden, J. (2001). Reduction of chroman-2-ones to lactols using diisobutylaluminium hydride. ChemSpider SyntheticPages, 29. Retrieved from
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ChemicalBook. (2025). Hexahydrophthalic anhydride Properties and Synthesis. Retrieved from
